molecular formula C7H13NO2Si B14430999 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole CAS No. 83092-47-1

1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole

Cat. No.: B14430999
CAS No.: 83092-47-1
M. Wt: 171.27 g/mol
InChI Key: MWIZPMQCCHBBJX-UHFFFAOYSA-N
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Description

1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole is an organosilicon compound characterized by the presence of a silole ring, which is a five-membered ring containing silicon

Preparation Methods

The synthesis of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylsilane and nitroalkenes.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the silole ring.

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction may produce silole amines.

Scientific Research Applications

1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds and materials.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry studies.

    Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways: The pathways involved in its mechanism of action depend on the specific application and context. For example, in medicinal chemistry, it may modulate signaling pathways or inhibit specific enzymes.

Comparison with Similar Compounds

1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine and 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene share structural similarities but differ in their functional groups and applications.

Properties

83092-47-1

Molecular Formula

C7H13NO2Si

Molecular Weight

171.27 g/mol

IUPAC Name

1,1,4-trimethyl-3-nitro-2,3-dihydrosilole

InChI

InChI=1S/C7H13NO2Si/c1-6-4-11(2,3)5-7(6)8(9)10/h4,7H,5H2,1-3H3

InChI Key

MWIZPMQCCHBBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C[Si](CC1[N+](=O)[O-])(C)C

Origin of Product

United States

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